

# Application Notes and Protocols: The Role of 3-Phenoxytoluene in Pyrethroid Insecticide Manufacturing

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## Compound of Interest

Compound Name: 3-Phenoxytoluene

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This document provides a detailed overview of the synthetic pathways and experimental protocols for the utilization of **3-phenoxytoluene** as a key intermediate in the manufacturing of synthetic pyrethroid insecticides. The information is intended to guide researchers and professionals in the development and synthesis of this important class of pest control agents.

## Introduction

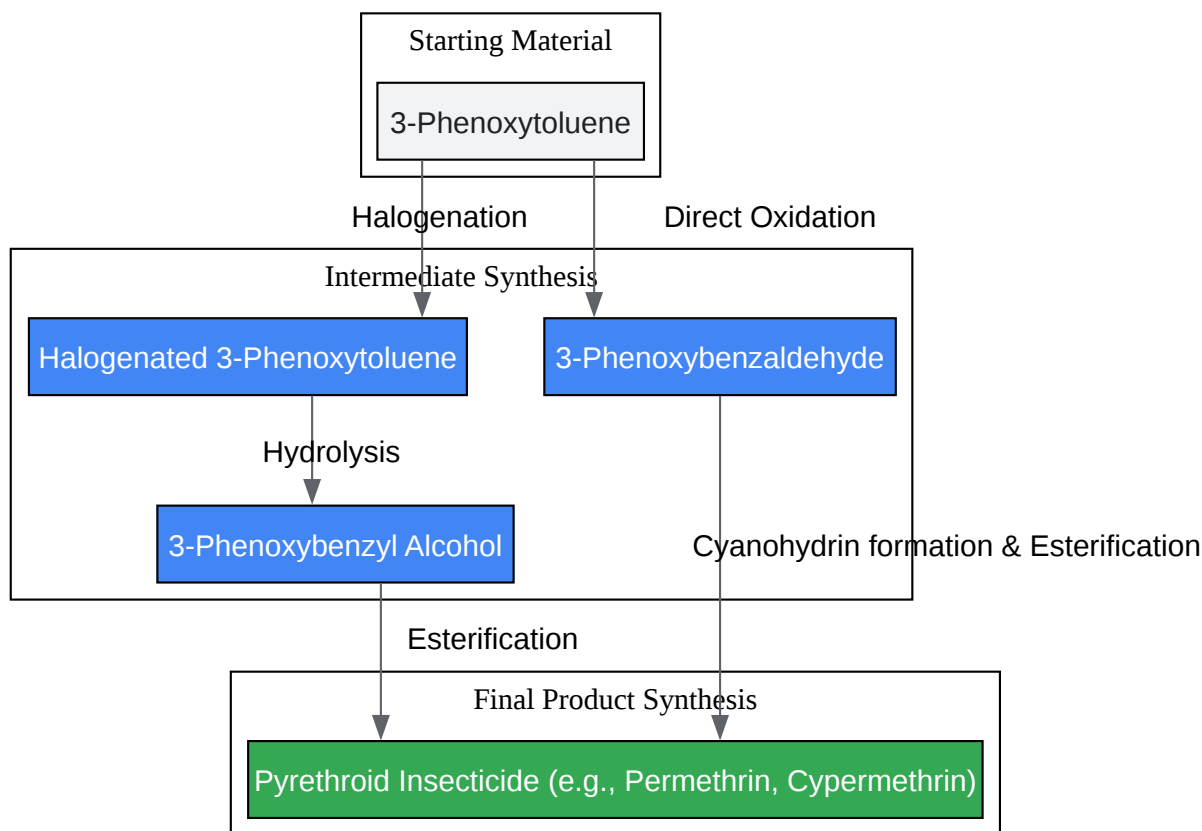
Synthetic pyrethroids are a major class of insecticides that mimic the chemical structures and insecticidal properties of natural pyrethrins. A significant portion of commercially successful pyrethroids, including permethrin, cypermethrin, and deltamethrin, are characterized by the presence of a 3-phenoxybenzyl alcohol or an  $\alpha$ -cyano-3-phenoxybenzyl alcohol moiety. **3-Phenoxytoluene** serves as a crucial precursor for these essential structural components, making its efficient conversion a cornerstone of pyrethroid synthesis.

## Synthetic Pathways Overview

The conversion of **3-phenoxytoluene** to the essential pyrethroid intermediates, 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde, can be achieved through two primary synthetic routes. The subsequent esterification of these intermediates with a suitable

cyclopropanecarboxylic acid derivative, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carbonyl chloride (DV-acid chloride), yields the final pyrethroid product.

A schematic of the overall synthetic workflow is presented below:



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**Fig. 1:** Overall synthetic workflow from **3-phenoxytoluene** to pyrethroid insecticides.

## Data Presentation

The following tables summarize quantitative data for key reaction steps in the synthesis of pyrethroid insecticides from **3-phenoxytoluene**.

Table 1: Halogenation of **3-Phenoxytoluene**

Halogenating Agent	Catalyst	Temperature (°C)	Reaction Time (min)	Product Distribution	Reference
Chlorine	Phosphorus Trichloride	200	60	Mixture of m-phenoxybenzyl chloride and m-phenoxybenzal chloride	[1]
Bromine	None	200	60	Mixture of m-phenoxybenzyl bromide and m-phenoxybenzal bromide	[2]
Bromine	Phosphorus Trichloride	250	60	Mixture of m-phenoxybenzyl bromide and m-phenoxybenzal bromide	[2]

Table 2: Conversion of **3-Phenoxytoluene** to 3-Phenoxybenzaldehyde

Method	Oxidant	Catalyst	Temperature (°C)	Conversion (%)	Selectivity (%)	Yield (%)	Reference
Vapor Phase Oxidation	Molecular Oxygen	Ti <sub>2</sub> VMoP 6O <sub>24</sub>	450	21	75	-	[3]
Vapor Phase Oxidation	Molecular Oxygen	Ti <sub>2</sub> VMoP 6O <sub>24</sub>	400	-	-	-	[3]
Liquid Phase Oxidation	Oxygen	Co-Mn-Zn Bromides	70	-	~59	-	[3]

Table 3: Synthesis of 3-Phenoxybenzyl Alcohol from 3-Phenoxybenzaldehyde

Reducing Agent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Sodium Borohydride	Methanol	Room Temperature	1.5	99	[2][4]
Sodium Borohydride	Ethanol	Room Temperature	6	-	[2]

Table 4: Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde

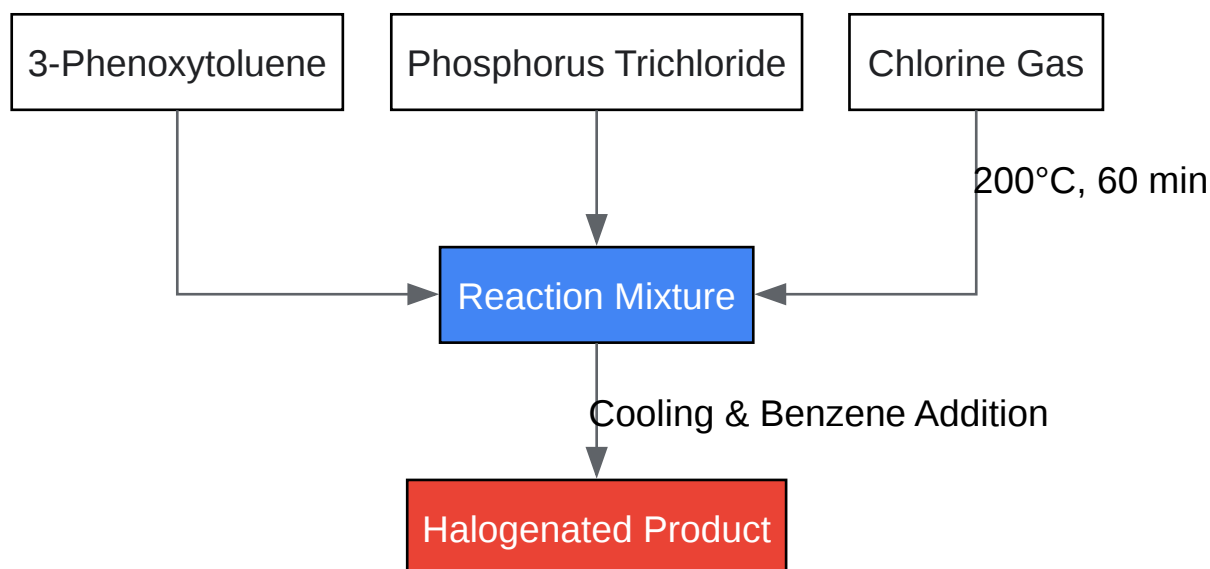
Reactants	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
3-Phenoxybenzaldehyde, DV-acid chloride, Sodium Cyanide	Water/Tetrahydrofuran (1:1)	15	2.5	95.5	[5]

## Experimental Protocols

### Protocol 1: Synthesis of 3-Phenoxybenzyl Alcohol via Halogenation and Hydrolysis

This protocol describes a two-step process for the synthesis of 3-phenoxybenzyl alcohol from **3-phenoxytoluene**.

#### Step 1: Halogenation of **3-Phenoxytoluene**



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**Fig. 2:** Workflow for the halogenation of **3-phenoxytoluene**.

## Materials:

- **3-phenoxytoluene** (36.8 g)[1]
- Phosphorus trichloride (3 g)[1]
- Chlorine gas (17.05 g)[1]
- Benzene (100 ml)[1]
- Saturated aqueous sodium chloride solution
- Water

## Procedure:

- To a reaction vessel, add 36.8 g of **3-phenoxytoluene** and 3 g of phosphorus trichloride.[1]
- While stirring, pass 17.05 g of chlorine gas through the mixture at 200°C over a period of 60 minutes.[1]
- After the reaction is complete, allow the mixture to cool to room temperature.[1]
- Add 100 ml of benzene to the reaction mixture.[1]
- Wash the mixture successively with water and a saturated aqueous sodium chloride solution.[1]
- Evaporate the benzene in vacuo to obtain the crude halogenated product.[1]

## Step 2: Hydrolysis to 3-Phenoxybenzyl Alcohol and Reduction

## Materials:

- Crude halogenated product from Step 1 (40 g)[2]
- 99.5% Ethanol saturated with sodium hydroxide (60 ml)[2]
- 99.5% Ethanol (140 ml)[2]

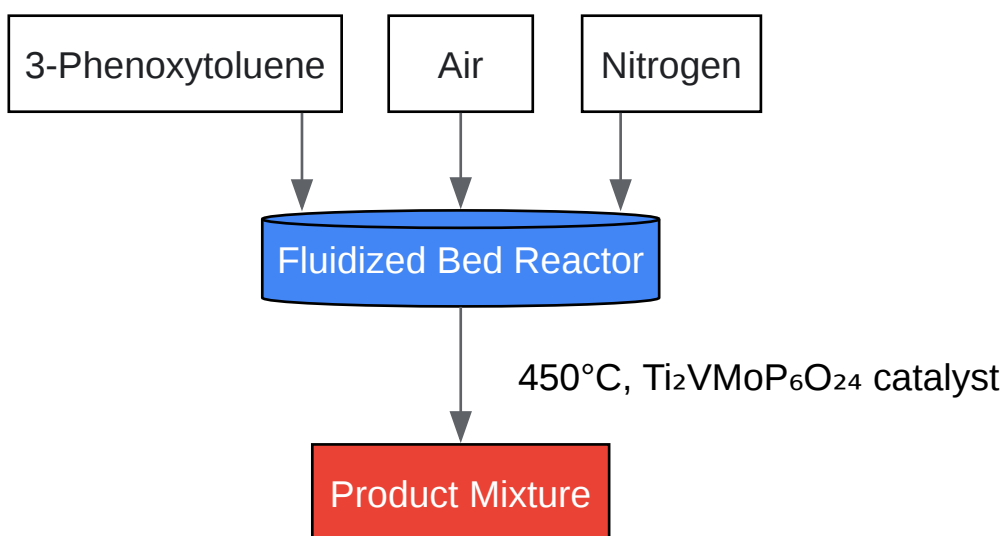
- Sodium borohydride (1.4 g)[2]
- 10% Aqueous acetic acid solution
- Benzene

Procedure:

- To the 40 g of the crude halogenated product, add 60 ml of 99.5% ethanol saturated with sodium hydroxide and 140 ml of 99.5% ethanol.[2] This step facilitates the hydrolysis of the benzyl and benzal halides to a mixture of 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde.
- While cooling the mixture, add 1.4 g of sodium borohydride and stir at room temperature for 6 hours.[2] This reduces the 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol.
- Decompose any excess sodium borohydride by adding a 10% aqueous acetic acid solution. [2]
- Extract the solution with benzene. The benzene layer contains the desired 3-phenoxybenzyl alcohol.

## Protocol 2: Direct Oxidation of 3-Phenoxytoluene to 3-Phenoxybenzaldehyde

This protocol describes the vapor-phase oxidation of **3-phenoxytoluene**.



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**Fig. 3:** Workflow for the direct oxidation of **3-phenoxytoluene**.

Materials:

- **3-phenoxytoluene**
- Ti<sub>2</sub>VMoP<sub>6</sub>O<sub>24</sub> catalyst (25 g)[[3](#)]
- Air
- Nitrogen

Equipment:

- Fluidized bed reactor

Procedure:

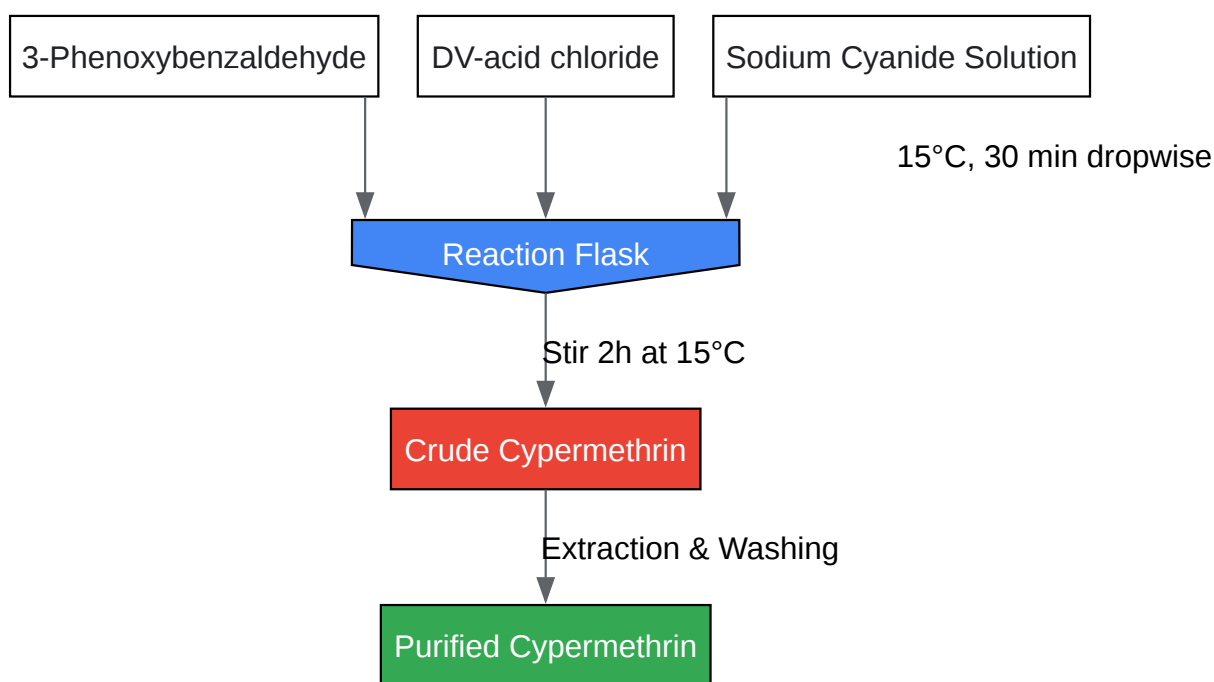
- Load 25 g of the Ti<sub>2</sub>VMoP<sub>6</sub>O<sub>24</sub> catalyst into a fluidized bed reactor.[[3](#)]
- Set the reactor temperature to 450°C.[[3](#)]
- Introduce **3-phenoxytoluene** at a feed rate of 15 ml/hr.[[3](#)]



- Introduce air at a rate of 25 liters/hr and nitrogen at 20 liters/hr.[3]
- The product stream will contain 3-phenoxybenzaldehyde, along with unreacted starting material and byproducts such as toluene, benzaldehyde, and diphenyl ether.[3] The reported conversion is 21% with a selectivity to 3-phenoxybenzaldehyde of 75%.[3]

## Protocol 3: Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde

This protocol details the one-pot synthesis of cypermethrin.



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**Fig. 4:** Workflow for the synthesis of cypermethrin.

Materials:

- 3-phenoxybenzaldehyde (7.00 g, 0.035 mole)[5]

- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) (10.00 g, 0.042 mole)[5]
- Sodium cyanide (2.40 g, 0.049 mole)[5]
- Water
- Tetrahydrofuran (THF)
- Methylene chloride
- 2 N Sodium hydroxide solution
- Magnesium sulfate

Procedure:

- In a reaction flask, prepare a solution of 2.40 g of sodium cyanide in a 1:1 by volume mixture of water and tetrahydrofuran (50 ml).[5]
- Cool the stirred solution to 15°C.[5]
- Prepare a mixture of 7.00 g of 3-phenoxybenzaldehyde and 10.00 g of DV-acid chloride.[5]
- Add the mixture from step 3 dropwise to the sodium cyanide solution over 30 minutes, maintaining the temperature at 15°C.[5]
- Continue stirring at 15°C for an additional 2 hours.[5]
- After the reaction is complete, extract the mixture three times with methylene chloride (40 ml each).[5]
- Combine the organic layers and wash once with 2 N aqueous sodium hydroxide solution (50 ml), followed by four washes with water (50 ml portions) until the pH of the final wash is approximately 6.[5]
- Dry the organic layer over magnesium sulfate and concentrate to yield  $\alpha$ -cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (cypermethrin).

The reported yield is 95.5%.<sup>[5]</sup>

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